molecular formula C25H29NO3S B573729 (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol CAS No. 187324-64-7

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol

Cat. No. B573729
CAS RN: 187324-64-7
M. Wt: 423.571
InChI Key: ZPERKXJNXPLVAC-ZJSXRUAMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a specified stereochemistry. Tools like ChemSpider can be used to generate a predicted structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, while the benzyl group could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure. These properties could be predicted using computational chemistry tools .

Scientific Research Applications

  • Sulfonation and Acylation Reactions : This compound is involved in sulfur compounds and acylation reactions, including formylation and Friedel-Crafts reactions. These processes are important in organic synthesis for the introduction of sulfur-containing functional groups and acyl groups, respectively (Abiko, 2003).

  • Asymmetric Aldol Reactions : It plays a role in stereoselective reactions, specifically in the asymmetric aldol reaction of carboxylic esters. Such reactions are crucial for creating stereoselective compounds, which are significant in the development of pharmaceuticals and other active molecules (Abiko, 2003).

  • Synthesis of Imidazo[1,2-b][1,2]benzothiazine Derivatives : This compound is used in the synthesis of new imidazo[1,2-b][1,2]benzothiazine 4,4-dioxide derivatives, indicating its utility in heterocyclic chemistry and the synthesis of complex organic structures (Kacem & Hassine, 2012).

  • Anticancer Agent Synthesis : It has been used in the synthesis of novel compounds with potential anticancer activity. This includes the development of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, demonstrating its relevance in medicinal chemistry (Redda et al., 2011).

  • Chiral Ligand Synthesis for Catalysis : The compound is involved in the synthesis of chiral ligands for enantioselective catalysis, an important process in asymmetric synthesis, which is vital for producing optically active pharmaceuticals and other chemicals (Asami et al., 2015).

  • Electrochemical Synthesis : It has applications in electrochemical synthesis methods, demonstrating its utility in green chemistry approaches (Sharafi-kolkeshvandi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the use of this compound. If it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .

Future Directions

Future research could involve studying the properties of this compound, determining its potential uses, and optimizing its synthesis .

properties

IUPAC Name

N-benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPERKXJNXPLVAC-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659868
Record name N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187324-64-7
Record name N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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